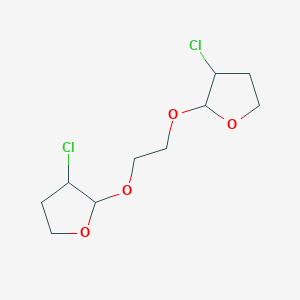
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane is an organic compound characterized by the presence of two 3-chlorotetrahydrofuran-2-yl groups attached to an ethane backbone through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane typically involves the reaction of 3-chlorotetrahydrofuran with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the chlorotetrahydrofuran groups to tetrahydrofuran groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites.
類似化合物との比較
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- 1,2-Bis(trimethylsiloxy)ethane
- 1,2-Bis(triethoxysilyl)ethane
Comparison
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane is unique due to the presence of the 3-chlorotetrahydrofuran groups, which impart specific chemical and physical properties. Compared to similar compounds, it offers:
- Higher Reactivity: Due to the presence of chlorine atoms, which can participate in various substitution reactions.
- Enhanced Stability: The tetrahydrofuran rings provide structural stability and resistance to hydrolysis.
- Versatility: The compound can be used in a wide range of applications, from organic synthesis to industrial production.
特性
CAS番号 |
90943-86-5 |
|---|---|
分子式 |
C10H16Cl2O4 |
分子量 |
271.13 g/mol |
IUPAC名 |
3-chloro-2-[2-(3-chlorooxolan-2-yl)oxyethoxy]oxolane |
InChI |
InChI=1S/C10H16Cl2O4/c11-7-1-3-13-9(7)15-5-6-16-10-8(12)2-4-14-10/h7-10H,1-6H2 |
InChIキー |
BWYWMWHEPZGAPA-UHFFFAOYSA-N |
正規SMILES |
C1COC(C1Cl)OCCOC2C(CCO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


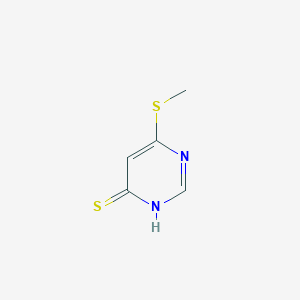
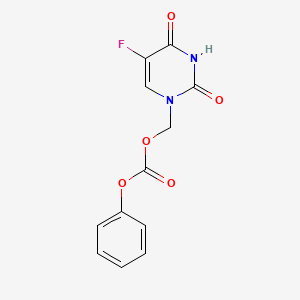
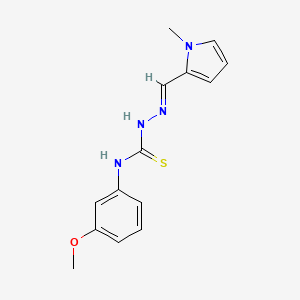
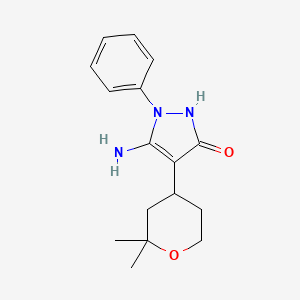
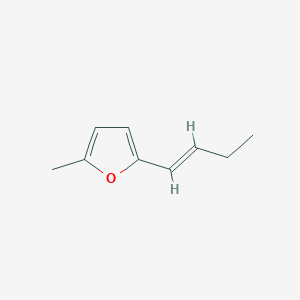
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
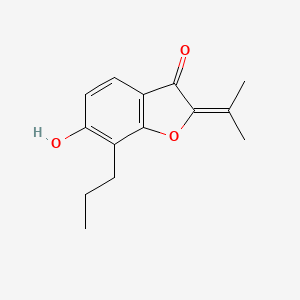
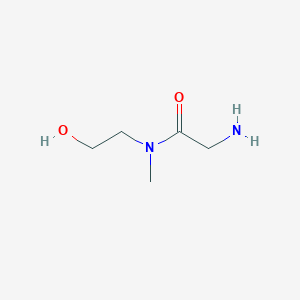
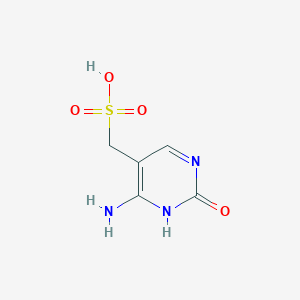

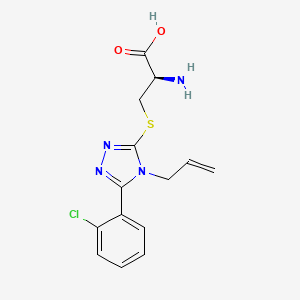
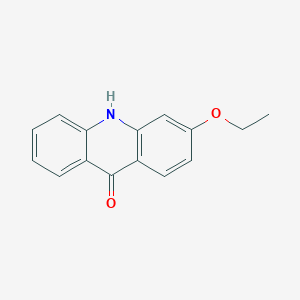
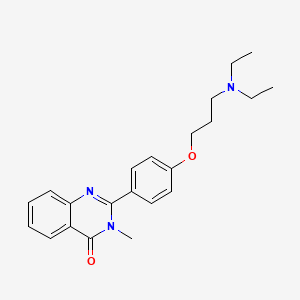
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
